REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:8]([CH3:9])[NH2:10])[cH:5][cH:6][cH:7]1.[C:16](=[O:17])([O-:18])[O-:19].[CH3:22][N:23]1[CH2:24][CH2:25][CH2:26][C:27]1=[O:28].[Cu:29].[K+:20].[K+:21].[nH:11]1[n:12][cH:13][cH:14][cH:15]1>>[c:2]1(-[n:11]2[n:12][cH:13][cH:14][cH:15]2)[cH:3][c:4]([CH:8]([CH3:9])[NH2:10])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1cn[nH]c1
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Name
|
|
Type
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product
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Smiles
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CC(N)c1cccc(-n2cccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |